molecular formula C9H16ClNO4S B1434621 (R)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate CAS No. 1932525-90-0

(R)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate

Cat. No.: B1434621
CAS No.: 1932525-90-0
M. Wt: 269.75 g/mol
InChI Key: NTBNFZSSXSSJBA-SSDOTTSWSA-N
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Description

®-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a chlorosulfonyl group attached to the pyrrolidine ring, along with a tert-butyl ester group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group is introduced through a sulfonylation reaction using reagents like chlorosulfonic acid or its derivatives.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods: In an industrial setting, the production of ®-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the chlorosulfonyl group, leading to the formation of sulfonic acids or sulfonates.

    Reduction: Reduction reactions can target the chlorosulfonyl group, converting it to a sulfonamide or other reduced forms.

    Substitution: The chlorosulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like primary or secondary amines, alcohols, or thiols under mild to moderate conditions.

Major Products Formed:

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Sulfonamides or other reduced derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

®-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonylation.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

    Benzyl ®-3-(chlorosulfonyl)pyrrolidine-1-carboxylate: Similar structure but with a benzyl ester group instead of a tert-butyl ester group.

    tert-Butyl (3R)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate: Similar structure but with different stereochemistry.

Uniqueness: ®-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both a chlorosulfonyl group and a tert-butyl ester group. This combination of functional groups imparts distinct reactivity and selectivity, making it valuable for targeted chemical synthesis and research applications.

Properties

IUPAC Name

tert-butyl (3R)-3-chlorosulfonylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)11-5-4-7(6-11)16(10,13)14/h7H,4-6H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBNFZSSXSSJBA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
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(R)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
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(R)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
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(R)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
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(R)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate

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